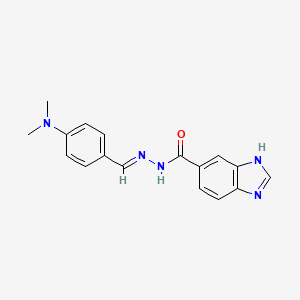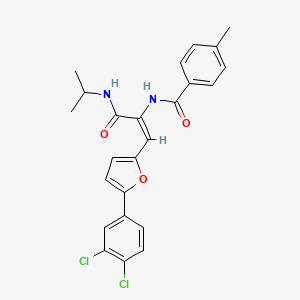![molecular formula C28H28F3N3O3S2 B11974363 2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11974363.png)
2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(3Z)-3-[3-(2-éthylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluorométhyl)phényl]acétamide est un composé organique complexe avec une structure unique qui comprend un cycle thiazolidinone, un fragment indole et un groupe trifluorométhylphényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-{(3Z)-3-[3-(2-éthylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluorométhyl)phényl]acétamide implique généralement plusieurs étapes. Les étapes clés comprennent la formation du cycle thiazolidinone et du fragment indole, suivie de leur couplage. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs et de solvants spécifiques pour assurer un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour minimiser les coûts et maximiser le rendement. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées pour garantir que le composé répond aux spécifications requises pour ses applications prévues.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir divers types de réactions chimiques, notamment :
Oxydation : Le cycle thiazolidinone peut être oxydé dans des conditions spécifiques.
Réduction : Le fragment indole peut être réduit pour former différents dérivés.
Substitution : Le groupe trifluorométhylphényl peut participer à des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des électrophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle thiazolidinone peut conduire à des sulfoxydes ou des sulfones, tandis que la réduction du fragment indole peut produire divers dérivés d'indoline.
Applications de recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies réactionnelles et de développer de nouveaux matériaux.
Biologie
En recherche biologique, ce composé peut être étudié pour son activité biologique potentielle. Sa structure suggère qu'il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine
En médecine, ce composé pourrait être étudié pour ses effets thérapeutiques potentiels. Sa capacité à interagir avec des cibles moléculaires spécifiques pourrait le rendre utile dans le traitement de certaines maladies.
Industrie
Dans l'industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés uniques. Sa structure permet de concevoir des matériaux présentant des caractéristiques spécifiques, telles qu'une stabilité ou une réactivité améliorées.
Mécanisme d'action
Le mécanisme d'action de 2-{(3Z)-3-[3-(2-éthylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluorométhyl)phényl]acétamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiazolidinone et le fragment indole peuvent se lier à des protéines ou à des enzymes, modulant leur activité. Cette interaction peut conduire à divers effets biologiques, selon la cible et la voie spécifiques impliquées.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structure allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiazolidinone ring and indole moiety can bind to proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{(3Z)-3-[3-(2-éthylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluorométhyl)phényl]acétamide
- 2-{(3Z)-3-[3-(2-éthylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluorométhyl)phényl]acétamide
Unicité
L'unicité de ce composé réside dans sa combinaison de groupes fonctionnels, ce qui permet une large gamme de réactions chimiques et d'applications potentielles. Sa structure offre une plate-forme polyvalente pour le développement de nouveaux matériaux et d'agents thérapeutiques.
Propriétés
Formule moléculaire |
C28H28F3N3O3S2 |
|---|---|
Poids moléculaire |
575.7 g/mol |
Nom IUPAC |
2-[(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C28H28F3N3O3S2/c1-3-5-9-17(4-2)15-34-26(37)24(39-27(34)38)23-20-12-6-7-13-21(20)33(25(23)36)16-22(35)32-19-11-8-10-18(14-19)28(29,30)31/h6-8,10-14,17H,3-5,9,15-16H2,1-2H3,(H,32,35)/b24-23- |
Clé InChI |
DGFMAPLWFDHFHQ-VHXPQNKSSA-N |
SMILES isomérique |
CCCCC(CC)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)/SC1=S |
SMILES canonique |
CCCCC(CC)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11974289.png)
![2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974291.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11974295.png)
![ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11974309.png)

![2-[(2E)-2-[(2-methoxyphenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B11974327.png)
![ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophanate](/img/structure/B11974335.png)
![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11974341.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974348.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974357.png)
![isobutyl (2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974365.png)
![1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974371.png)
![[4-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11974378.png)
